molecular formula C17H19F3N2OS B2570075 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-55-2

2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2570075
CAS No.: 339101-55-2
M. Wt: 356.41
InChI Key: JSJXRQQSCZEJNH-UHFFFAOYSA-N
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Description

The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by three key substituents:

  • Position 2: A 4-(tert-butyl)benzylsulfanyl group, imparting steric bulk and hydrophobicity.
  • Position 3: A methyl group, contributing to steric effects and metabolic stability.
  • Position 6: A trifluoromethyl (CF₃) group, which is strongly electron-withdrawing and enhances resistance to enzymatic degradation.

The molecular formula is C₁₉H₂₃F₃N₂OS, with a molar mass of 384.46 g/mol . Spectral characterization (e.g., NMR, UV) would highlight distinct signals for the tert-butyl (δ ~1.35 ppm), methyl (δ ~2.50 ppm), and CF₃ groups (¹⁹F NMR: δ ~-60 ppm) .

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-3-methyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2OS/c1-16(2,3)12-7-5-11(6-8-12)10-24-15-21-13(17(18,19)20)9-14(23)22(15)4/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJXRQQSCZEJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-(tert-butyl)benzyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H16F3N1S1\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_1\text{S}_1

This structure includes a trifluoromethyl group, a sulfanyl group, and a tert-butylbenzyl moiety, which are significant for its biological activities.

Antioxidant Properties

The antioxidant activity of similar compounds has been evaluated using various assays such as DPPH and ABTS scavenging assays. Compounds with similar functional groups have shown high antioxidant capacities, which could be attributed to the presence of the tert-butyl and benzyl groups that enhance electron donation .

The biological mechanisms through which pyrimidine derivatives exert their effects often include:

  • Inhibition of DNA synthesis : Many compounds in this class bind to DNA and inhibit DNA-dependent enzymes.
  • Cell cycle arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme inhibition : Inhibition of key enzymes such as cholinesterases and lipoxygenases has been observed in related structures .

Study on Related Compounds

A study focused on polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones demonstrated significant neuroprotective effects alongside antioxidant activity. These findings suggest that structural modifications can lead to enhanced biological profiles .

In Vitro Studies

In vitro assays have been critical in assessing the biological activity of pyrimidine derivatives. For instance, a recent investigation showed that certain derivatives exhibited selective inhibition against butyrylcholinesterase with IC50 values around 3.46 µM . This highlights the potential of these compounds in treating neurodegenerative disorders.

Comparative Analysis

CompoundAntitumor Activity (IC50)Antioxidant ActivityMechanism
Compound A6.26 μM (A549)High (DPPH assay)DNA synthesis inhibition
Compound B20.46 μM (HCC827)ModerateCell cycle arrest
This compound TBDTBDTBD

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related pyrimidinones with substitutions at positions 2, 3, and 6. Key analogs include:

2-{[4-(tert-Butyl)benzyl]sulfanyl}-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
  • Difference : Propyl group at position 3 (vs. methyl).
  • Impact :
    • Molecular Weight : Increases to 412.52 g/mol (C₂₁H₂₇F₃N₂OS) .
    • Solubility : Reduced aqueous solubility due to increased hydrophobicity.
    • Spectral Data : Propyl chain signals (δ 0.90–2.60 ppm) distinguish it from the methyl analog .
2-(Benzylsulfanyl)-6-(tert-butyl)-4(3H)-pyrimidinone
  • Position 6: tert-butyl (lacks CF₃).
  • Impact :
    • Molecular Weight : 274.38 g/mol (C₁₅H₁₈N₂OS) .
    • Reactivity : Absence of CF₃ reduces electron-withdrawing effects, altering ring electrophilicity.
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone
  • Differences: Position 5: Nitro group. Position 6: Amino group.
  • Impact: Hydrogen Bonding: Amino and nitro groups enable strong intermolecular interactions (e.g., X-ray data shows stacking interactions) .
Data Tables

Table 1: Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol)
Target Compound 2: 4-(tert-butyl)benzylsulfanyl; 3: methyl; 6: CF₃ C₁₉H₂₃F₃N₂OS 384.46
3-Propyl Analog 3: propyl C₂₁H₂₇F₃N₂OS 412.52
2-(Benzylsulfanyl)-6-tert-butyl Analog 2: benzylsulfanyl; 6: tert-butyl C₁₅H₁₈N₂OS 274.38

Table 2: Key Spectral Data

Compound ¹H NMR Signals (δ, ppm) ¹⁹F NMR (δ, ppm)
Target Compound 1.35 (s, 9H, tert-butyl), 2.50 (s, 3H, CH₃), 4.20 (s, 2H, SCH₂) -60 (CF₃)
3-Propyl Analog 0.90 (t, 3H, CH₂CH₂CH₃), 1.50 (m, 2H, CH₂CH₂), 2.60 (t, 2H, SCH₂) -60 (CF₃)
Research Findings

Electron-Withdrawing Effects: The CF₃ group at position 6 in the target compound enhances electrophilicity at the pyrimidinone ring, facilitating nucleophilic reactions compared to non-fluorinated analogs .

Synthetic Flexibility : Analogous compounds (e.g., propargylsulfanyl derivatives) demonstrate that substitutions at position 2 can be tailored via thiol-alkyne coupling, a strategy applicable to the target compound .

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